molecular formula C10H9NO B139775 1-(Indolizin-1-yl)ethanone CAS No. 128353-08-2

1-(Indolizin-1-yl)ethanone

Cat. No.: B139775
CAS No.: 128353-08-2
M. Wt: 159.18 g/mol
InChI Key: IRTQWWHBDXZDOW-UHFFFAOYSA-N
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Description

1-(Indolizin-1-yl)ethanone is a heterocyclic compound featuring an indolizine ring fused with an ethanone group

Scientific Research Applications

1-(Indolizin-1-yl)ethanone has several scientific research applications:

Safety and Hazards

The safety information for 1-(Indolizin-1-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Indolizin-1-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of pyridine derivatives with appropriate reagents to form the indolizine core, followed by acetylation to introduce the ethanone group. For instance, the reaction of isoquinolin-1-yl phenyl ketone with cyclohex-2-enone can yield the desired indolizine derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts and controlled reaction conditions to ensure efficient cyclization and acetylation processes.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolizin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The indolizine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Mechanism of Action

The mechanism of action of 1-(Indolizin-1-yl)ethanone involves its interaction with bromodomains, specifically the CREB (cyclic-AMP responsive element binding protein) binding protein (CBP) and EP300. By inhibiting these bromodomains, the compound can disrupt the expression of androgen receptor-regulated genes and oncogenes, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-(Indolizin-1-yl)ethanone can be compared with other indolizine derivatives, such as:

The uniqueness of this compound lies in its specific interaction with CBP and EP300 bromodomains, making it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

1-indolizin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTQWWHBDXZDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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